molecular formula C19H16N2O4 B14986882 Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate

Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B14986882
M. Wt: 336.3 g/mol
InChI Key: QYLPWNZPARVPDT-UHFFFAOYSA-N
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Description

ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.

Chemical Reactions Analysis

ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide for oxidation and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

ETHYL 4-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)BENZOATE is unique due to its specific substitution pattern on the oxazole ring. Similar compounds include:

These compounds share the oxazole ring structure but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 4-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H16N2O4/c1-2-24-19(23)14-8-10-15(11-9-14)20-18(22)16-12-17(25-21-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,22)

InChI Key

QYLPWNZPARVPDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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